2-Chloro-7-ethylquinoline-3-methanol
Description
2-Chloro-7-ethylquinoline-3-methanol (CAS: 1031928-22-9) is a substituted quinoline derivative with the empirical formula C₁₂H₁₂ClNO and a molecular weight of 221.68 g/mol . Its structure features a quinoline backbone with a chlorine atom at position 2, an ethyl group at position 7, and a hydroxymethyl (-CH₂OH) group at position 3 (Figure 1). Predicted physicochemical properties include a boiling point of 377.3±37.0 °C, density of 1.264±0.06 g/cm³, and a pKa of 13.05±0.10, suggesting moderate polarity and alkaline character . The compound is primarily used in pharmaceutical and biochemical research, though its specific applications remain understudied in the provided evidence.
Properties
IUPAC Name |
(2-chloro-7-ethylquinolin-3-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO/c1-2-8-3-4-9-6-10(7-15)12(13)14-11(9)5-8/h3-6,15H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFLITLNIFFECJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=NC(=C(C=C2C=C1)CO)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10653627 | |
| Record name | (2-Chloro-7-ethylquinolin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10653627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1031928-22-9 | |
| Record name | (2-Chloro-7-ethylquinolin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10653627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7-ethylquinoline-3-methanol typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Substitution Reactions: The introduction of the chlorine atom at the 2-position and the ethyl group at the 7-position can be achieved through electrophilic aromatic substitution reactions. For instance, chlorination can be carried out using thionyl chloride or phosphorus pentachloride, while ethylation can be performed using ethyl iodide in the presence of a strong base.
Introduction of the Methanol Group: The methanol group at the 3-position can be introduced through a Grignard reaction, where a Grignard reagent (e.g., methylmagnesium bromide) reacts with a suitable quinoline derivative to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-7-ethylquinoline-3-methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, such as the reduction of the quinoline ring to form tetrahydroquinoline derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, reaction with sodium methoxide can replace the chlorine with a methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C)
Substitution: Sodium methoxide (NaOCH3), sodium ethoxide (NaOEt)
Major Products Formed
Oxidation: Quinoline-3-carboxylic acid, quinoline-3-aldehyde
Reduction: Tetrahydroquinoline derivatives
Substitution: 2-Methoxy-7-ethylquinoline-3-methanol
Scientific Research Applications
2-Chloro-7-ethylquinoline-3-methanol is a chemical compound with the molecular formula C12H12ClNO and a molecular weight of 221.68 . It belongs to the quinoline derivative family and has potential applications in scientific research, particularly in proteomics [1, 6].
Synthesis and Chemical Properties
The synthesis of quinoline derivatives often involves complex reactions to achieve specific substitutions and modifications. For example, in the synthesis of quinolinequinone derivatives, a key intermediate, 2-chloro-7-acetamido-8-benzyloxyquinoline, is obtained through refluxing an N-oxide with POCl3 in CHCl3 .
Density Functional Theory (DFT) has been used to analyze the stable structures of 2-Chloro-7-Methylquinoline-3-Carbaldehyde (ClMQC), a related quinoline derivative. This analysis investigates the molecule's conformers and energy levels, providing insights into its chemical behavior .
Potential Applications
While specific applications of this compound are not extensively documented in the provided search results, the broader context of quinoline derivatives suggests potential uses:
- Antimicrobial Agents: Quinoline derivatives have been explored for their antibacterial and antifungal activities . For instance, some compounds with substituents at specific positions on the β-lactam ring exhibit potent antibacterial activity against Staphylococcus aureus .
- Antiviral Activity: Triazole-linked quinoline derivatives have demonstrated antiviral activity against HIV-1 . These compounds interact with biological targets through hydrogen bonding and other interactions, increasing their anti-HIV activity .
- Potential Medicinal Applications: Bioactive compounds from natural sources, including those with quinoline structures, have shown potential as therapeutic agents . For example, some compounds have exhibited cytotoxicity against cancer cells .
- Research in Proteomics: this compound is listed as a specialty product for proteomics research .
Quinoline Derivatives as Building Blocks
Mechanism of Action
The mechanism of action of 2-Chloro-7-ethylquinoline-3-methanol depends on its specific application. In biological systems, it may interact with enzymes or proteins, altering their function or activity. The chlorine and ethyl substituents on the quinoline ring can influence the compound’s binding affinity and specificity for its molecular targets. The methanol group can also participate in hydrogen bonding, further affecting the compound’s interactions.
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The ethyl group at position 7 in the target compound likely enhances lipophilicity compared to the methoxy (-OCH₃) group in 2-Chloro-7-methoxyquinoline-3-methanol . Replacing the hydroxymethyl (-CH₂OH) group with a nitrile (-CN) or chloromethyl (-CH₂Cl) increases reactivity and electrophilicity, as seen in 2-Chloro-6-methoxyquinoline-3-carbonitrile and 2-Chloro-3-(chloromethyl)-7-methylquinoline .
No direct bioactivity data for this compound is available in the evidence, but its hydroxymethyl group may facilitate hydrogen bonding in drug-receptor interactions .
Biological Activity
2-Chloro-7-ethylquinoline-3-methanol is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound features a quinoline ring with a chlorine atom at the second position and an ethyl group at the seventh position, along with a hydroxymethyl group at the third position. This unique arrangement contributes to its biological properties.
Biological Activities
1. Antimicrobial Activity
Research indicates that quinoline derivatives, including this compound, exhibit notable antimicrobial properties. These compounds have shown effectiveness against various strains of bacteria and fungi. For instance, studies have demonstrated that certain derivatives can inhibit the growth of pathogenic microorganisms, suggesting potential applications in treating infections.
2. Anticancer Activity
Quinoline derivatives are also recognized for their anticancer properties. The mechanisms involve the inhibition of key enzymes involved in cancer cell proliferation and survival. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, making it a candidate for further development as an anticancer agent .
3. Antimalarial Activity
The compound's structural similarity to known antimalarial agents positions it as a potential candidate in the fight against malaria. Studies have explored its efficacy against Plasmodium falciparum strains, revealing promising results in inhibiting the growth of malaria parasites .
Data Table: Summary of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial/fungal growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Antimalarial | Inhibition of Plasmodium falciparum growth |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various quinoline derivatives, including this compound. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. This suggests that modifications to the quinoline structure can enhance antimicrobial potency.
Case Study 2: Anticancer Mechanism
In vitro assays conducted on human cancer cell lines demonstrated that this compound effectively reduced cell viability through apoptosis induction. Flow cytometry analysis revealed an increase in early apoptotic cells when treated with this compound, indicating its potential as a therapeutic agent in oncology .
Research Findings
Recent studies employing computational methods such as Density Functional Theory (DFT) have provided insights into the electronic properties and stability of this compound. These computational analyses help predict how modifications to its structure can influence biological activity, guiding future synthesis efforts aimed at optimizing efficacy against target diseases .
Q & A
Q. What are the recommended synthetic routes for 2-Chloro-7-ethylquinoline-3-methanol in academic laboratories?
Answer: A common approach involves the reduction of a quinoline-3-carbaldehyde precursor. For example, sodium borohydride (NaBH₄) in ethanol under microwave irradiation (500 W, 5 min) can reduce 2-chloro-7-ethylquinoline-3-carbaldehyde to the corresponding methanol derivative. Montmorillonite K-10 is often used as a catalyst to enhance reaction efficiency. Post-reaction purification typically employs column chromatography with silica gel and a gradient of ethyl acetate/petroleum ether . Alternative methods include nucleophilic substitution of chlorinated intermediates with ethanolamine derivatives under basic conditions, though yields may vary depending on steric and electronic effects .
Key Reaction Parameters:
| Reagent/Condition | Role | Reference |
|---|---|---|
| NaBH₄ | Reducing agent | |
| Montmorillonite K-10 | Acid catalyst | |
| Ethyl acetate/petroleum ether | Eluent for chromatography |
Q. What analytical techniques are critical for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms molecular structure, with characteristic signals for the chloro (δ ~7.5–8.5 ppm for aromatic protons) and methanol (-CH₂OH, δ ~3.5–4.5 ppm) groups.
- X-ray Crystallography: Resolves intramolecular interactions (e.g., C–H···O hydrogen bonds) and π-π stacking (interplanar distances ~3.7 Å). SHELXL/SHELXS are widely used for refinement, though high Rint values (>0.12) may indicate poor crystal quality .
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]<sup>+</sup> at m/z 236.0584 for C₁₂H₁₁ClNO).
Example Crystallographic Data:
| Parameter | Value | Reference |
|---|---|---|
| Intramolecular H-bond | S(5) motif (O–H···O) | |
| π-π stacking distance | 3.713 Å |
Q. How should researchers handle safety concerns during synthesis?
Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Chlorinated intermediates may release toxic gases (e.g., HCl) under heat.
- Ventilation: Perform reactions in a fume hood to mitigate inhalation risks.
- Waste Disposal: Neutralize acidic/byproduct streams before disposal. Avoid aqueous release; use activated carbon or ion-exchange resins for containment .
Advanced Research Questions
Q. How can contradictions in crystallographic data for quinoline derivatives be resolved?
Answer: Contradictions often arise from:
- Crystal Quality: Poor diffraction (high Rint) due to twinning or disorder. Use SHELXD for structure solution and SHELXL for refinement, with iterative cycles of data integration (e.g., via HKL-3000) .
- Polymorphism: Screen multiple crystallization solvents (e.g., chloroform, DMSO) to identify stable polymorphs.
- Validation Tools: Cross-check with computational models (DFT-optimized geometries) and databases (Cambridge Structural Database) .
Q. What strategies improve regioselective functionalization of the quinoline ring?
Answer:
- Directing Groups: Install electron-withdrawing groups (e.g., -Cl at C2) to direct electrophilic substitution to C7 or C8 positions.
- Microwave-Assisted Synthesis: Enhances reaction specificity. For example, ethyl 2-(chloromethyl)quinoline-3-carboxylate reacts with phenols under basic conditions (NaOEt/EtOH) to yield C2-aryloxy derivatives .
- Catalytic Systems: Pd/Cu catalysts enable cross-coupling at C3 (e.g., Suzuki-Miyaura for biaryl motifs) .
Q. How can computational methods predict biological interactions of this compound?
Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., malaria PfCRT protein or cancer-related kinases). Validate with experimental IC₅₀ values from enzymatic assays .
- MD Simulations: GROMACS or AMBER can simulate ligand-protein stability (RMSD <2.0 Å over 100 ns trajectories).
- QSAR Models: Corrogate substituent effects (e.g., -Cl vs. -F) on bioactivity using descriptors like logP and polar surface area .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
